![molecular formula C16H18N2O4S B4624079 N-(4-{[2-(2-furyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide](/img/structure/B4624079.png)

N-(4-{[2-(2-furyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide

Descripción general

Descripción

Synthesis Analysis

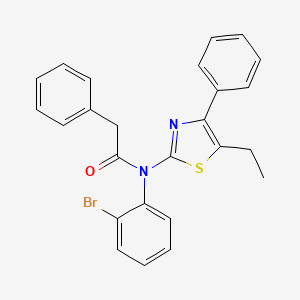

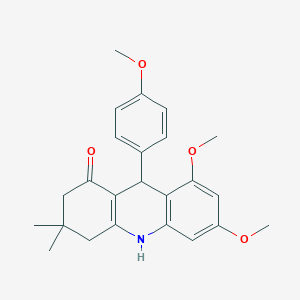

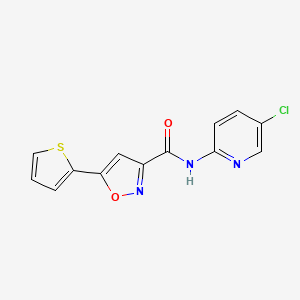

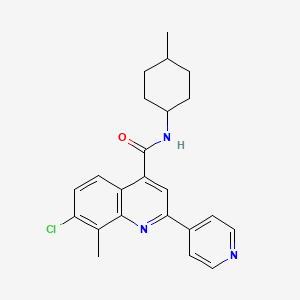

The synthesis of complex molecules like N-(4-{[2-(2-furyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide often involves multi-step reactions, starting from simpler precursors to build up the desired structure. For related compounds, methods involve the creation of sulfonyl phenylacetamide frameworks, which are then further modified through reactions with heterocyclic furan derivatives and pyrrolidine moieties under specific conditions to introduce the desired functionalities and achieve the target molecular architecture (Okwuchukwu & Bandyopadhyay, 2020).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like NMR spectroscopy, X-ray crystallography, and computational modeling. These methods reveal the spatial arrangement of atoms within the molecule, critical for understanding its reactivity and interactions with biological targets. The presence of the sulfonyl group and pyrrolidine ring suggests potential sites for molecular interactions, influencing the compound's biological activity and solubility (Li Petri et al., 2021).

Chemical Reactions and Properties

Compounds featuring sulfonyl and pyrrolidine components participate in a variety of chemical reactions, including sulfonamide formation, amidation, and coupling reactions. These reactions are foundational for synthesizing a wide array of biologically active molecules. The reactivity of the sulfonyl group, in particular, is pivotal for forming connections with other molecules, impacting the compound's overall properties and potential applications in medicinal chemistry (Carta, Scozzafava, & Supuran, 2012).

Aplicaciones Científicas De Investigación

Gastroprotective Activity

A study conducted by Sekine et al. (1998) focused on the synthesis and pharmacological evaluation of N-(phenoxypropyl)acetamide derivatives with a thioether moiety for their histamine H2-receptor antagonistic activity, Ca antagonistic activity, and gastric anti-secretory activity. Among the synthesized compounds, those with furfurylsulfonyl groups, particularly 2-furfurylsulfinyl-N-[3-[(piperidinomethyl)phenoxy]propyl]acetamide, demonstrated potent gastroprotective activity upon oral administration in rat models, suggesting their potential as novel anti-ulcer drugs with gastric anti-secretory and gastroprotective activities (Sekine et al., 1998).

Alzheimer's Disease Therapeutics

Hassan et al. (2018) explored the synthesis of a new series of multifunctional amides as potential therapeutic agents for Alzheimer's disease. The study involved coupling 2-furyl(1-piperazinyl)methanone with various electrophiles, leading to compounds with moderate enzyme inhibitory potentials against acetyl and butyrylcholinesterase enzymes and mild cytotoxicity. The compound {4-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanone showed significant activity, indicating its potential as a template for developing new drugs against Alzheimer's disease (Hassan et al., 2018).

Antimicrobial Activity

Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating a sulfamoyl moiety for use as antimicrobial agents. The synthesized compounds, involving N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide derivatives, showed promising in vitro antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Darwish et al., 2014).

Antimalarial and COVID-19 Potential

Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives as potential antimalarial agents and their ADMET properties. One of the compounds exhibited excellent antimalarial activity with a low IC50 value, indicating its effectiveness. Theoretical calculations and molecular docking studies suggested that these compounds could also be considered for COVID-19 drug development, providing a promising direction for future research in antiviral therapeutics (Fahim & Ismael, 2021).

Propiedades

IUPAC Name |

N-[4-[2-(furan-2-yl)pyrrolidin-1-yl]sulfonylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-12(19)17-13-6-8-14(9-7-13)23(20,21)18-10-2-4-15(18)16-5-3-11-22-16/h3,5-9,11,15H,2,4,10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNQUSFXODFFIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-{[2-(Furan-2-YL)pyrrolidin-1-YL]sulfonyl}phenyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-chloro-6-{[(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}hydrazino)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4624000.png)

![5,6-dimethyl-2-[(4-methylbenzyl)thio]-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4624009.png)

![2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4624013.png)

![[(6-amino-1,3-benzothiazol-2-yl)thio]acetonitrile](/img/structure/B4624018.png)

![N-1,3-benzothiazol-2-yl-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4624028.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4624029.png)

![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4624034.png)

![4-[methyl(phenylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4624049.png)

![4-methoxy-N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide](/img/structure/B4624051.png)

![N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4624072.png)